molecular formula C18H21BrN4O4 B3019086 3-((5-bromopyrimidin-2-yl)oxy)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide CAS No. 2034337-17-0

3-((5-bromopyrimidin-2-yl)oxy)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide

Cat. No.: B3019086
CAS No.: 2034337-17-0
M. Wt: 437.294
InChI Key: VRAURFCBJWGERK-UHFFFAOYSA-N
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Description

“3-((5-bromopyrimidin-2-yl)oxy)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide” is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities, including their roles as enzyme inhibitors, receptor modulators, or therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-((5-bromopyrimidin-2-yl)oxy)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide” typically involves multiple steps:

    Formation of the pyrimidine ring: The bromopyrimidine moiety can be synthesized through a series of reactions starting from simple precursors like urea and bromoacetaldehyde.

    Attachment of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Coupling with the dimethoxyphenyl group: This step often involves the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions could target the bromopyrimidine moiety, potentially leading to debromination.

    Substitution: The bromine atom in the pyrimidine ring is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Debrominated pyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives with various nucleophiles.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Receptor Modulation: Could act as a modulator of certain biological receptors.

Medicine

    Therapeutic Agent: Potential use in the treatment of diseases, depending on its biological activity.

    Drug Development: Could serve as a lead compound for the development of new drugs.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

    Pharmaceutical Manufacturing:

Mechanism of Action

The mechanism of action of “3-((5-bromopyrimidin-2-yl)oxy)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide” would depend on its specific biological target. Generally, it could interact with enzymes or receptors, leading to inhibition or modulation of their activity. This interaction could involve binding to the active site or allosteric sites, altering the conformation and function of the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 3-((5-chloropyrimidin-2-yl)oxy)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide
  • 3-((5-fluoropyrimidin-2-yl)oxy)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide

Uniqueness

  • Bromine Substitution : The presence of a bromine atom in the pyrimidine ring can significantly affect the compound’s reactivity and biological activity compared to its chloro or fluoro analogs.
  • Dimethoxyphenyl Group : The dimethoxyphenyl group can influence the compound’s solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

3-(5-bromopyrimidin-2-yl)oxy-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN4O4/c1-25-15-6-5-13(8-16(15)26-2)22-18(24)23-7-3-4-14(11-23)27-17-20-9-12(19)10-21-17/h5-6,8-10,14H,3-4,7,11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRAURFCBJWGERK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)N2CCCC(C2)OC3=NC=C(C=N3)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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